molecular formula C22H21FN2O5S B6520842 N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide CAS No. 896322-40-0

N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide

Cat. No.: B6520842
CAS No.: 896322-40-0
M. Wt: 444.5 g/mol
InChI Key: NNSHLTSHGAWYKZ-UHFFFAOYSA-N
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Description

N'-[(4-Fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a sulfonamide-derived compound characterized by a complex heterocyclic architecture. Its structure features:

  • A 4-methylbenzenesulfonyl group, which enhances metabolic stability and influences electronic properties.
  • A 4-fluorophenylmethyl substituent, which modulates lipophilicity and receptor binding affinity.
  • An ethanediamide backbone, facilitating hydrogen bonding and structural rigidity.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S/c1-15-4-10-18(11-5-15)31(28,29)20(19-3-2-12-30-19)14-25-22(27)21(26)24-13-16-6-8-17(23)9-7-16/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSHLTSHGAWYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H24F1N3O5SC_{25}H_{24}F_{1}N_{3}O_{5}S, with a molecular weight of approximately 510.5 g/mol. The compound features a fluorophenyl group, a furan moiety, and a sulfonamide structure, which contribute to its unique biological profile.

PropertyValue
Molecular FormulaC25H24FN3O5S
Molecular Weight510.5 g/mol
IUPAC NameN'-(4-fluorophenyl)methyl-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
LogP-0.2413
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include the reaction of furan derivatives with substituted phenyl groups in the presence of coupling agents such as HATU or similar reagents to form the desired amide linkages. The processes often require careful optimization to achieve high yields and purity.

The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to target proteins, potentially modulating their activity.

Pharmacological Studies

  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess antitumor properties. For instance, derivatives with furan rings have been noted for their ability to inhibit tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : Like many sulfonamide derivatives, this compound may exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. Research indicates that modifications in the aromatic rings can enhance anti-inflammatory efficacy.
  • Antimicrobial Properties : Research has indicated that compounds containing furan and sulfonamide groups can demonstrate antimicrobial activity against a range of pathogens, including bacteria and fungi.

Case Study 1: Antitumor Efficacy

A study conducted on a series of furan-containing compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Anti-inflammatory Action

In an experimental model of arthritis, a derivative similar to this compound exhibited reduced inflammation markers (IL-6 and TNF-alpha) compared to controls, suggesting its utility in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several sulfonamide and ethanediamide derivatives. Key comparisons include:

Table 1: Structural Comparison with Analogues
Compound Name Key Substituents Molecular Weight* Key Functional Groups
N'-[(4-Fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide 4-Methylbenzenesulfonyl, furan-2-yl, 4-fluorophenylmethyl ~500 g/mol Sulfonamide, ethanediamide, fluorophenyl
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N′-[(2-methoxyphenyl)methyl]ethanediamide 4-Chlorobenzenesulfonyl, furan-2-yl, 2-methoxybenzyl ~520 g/mol Sulfonamide, ethanediamide, chlorophenyl
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Chlorobenzenesulfonyl, phenylethyl-piperidinylidene ~365 g/mol Sulfonamide, piperidinylidene
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Sulfonyl-linked triazole core, difluorophenyl ~450–470 g/mol Triazole, sulfonyl, fluorophenyl

*Molecular weights estimated based on structural formulas.

Key Observations :

  • Aromatic Substituents : The 4-fluorophenyl group in the target compound offers a balance between lipophilicity and metabolic resistance compared to 2-methoxybenzyl () or nitro groups () .
  • Heterocyclic Cores : Triazole derivatives () exhibit tautomerism (thione vs. thiol forms), which is absent in the ethanediamide backbone of the target compound, suggesting differences in conformational flexibility .

Comparison with Analogues :

  • Triazole derivatives () require cyclization of hydrazinecarbothioamides, a step absent in ethanediamide synthesis .
  • W-15 () utilizes piperidinylidene sulfonamidation, highlighting divergent strategies for nitrogen-heterocycle integration .

Spectroscopic and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Type IR Bands (cm⁻¹) ¹H-NMR Features Key Differences
Target Compound ~1245 (C=S), ~1665 (C=O), ~3300 (NH) Multiplets for furan, fluorophenyl, sulfonyl Ethanediamide backbone lacks tautomerism
Triazole-thiones [7–9] 1247–1255 (C=S), no C=O, ~3300 (NH) Aromatic protons, sulfonyl singlets Thione tautomer confirmed by absent S-H
N-(4-Chlorophenyl)acetamides ~1680 (C=O), ~1250 (S=O) Chlorophenyl shifts, methyl singlet Simpler structure with fewer substituents

Key Insights :

  • The target compound’s C=O stretch (~1665 cm⁻¹) aligns with ethanediamide derivatives, distinguishing it from triazole-thiones () .
  • Sulfonyl S=O stretches (~1245 cm⁻¹) are consistent across analogues, confirming sulfonamide integrity .

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